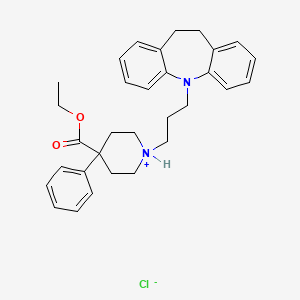

Isonipecotic acid, 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride

Descripción

This compound is a derivative of isonipecotic acid (4-piperidinecarboxylic acid) modified with a 3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl group at the 1-position and a phenyl group at the 4-position, esterified as an ethyl ester and formulated as a hydrochloride salt. The ethyl ester enhances lipophilicity, likely improving blood-brain barrier penetration. Synthesis involves alkylation steps, where optimizing reagents (e.g., lithium diisopropylamide and reactive aryl halides) improves yields . Applications may include neurological disorders, though specific indications require further study.

Propiedades

Número CAS |

14187-10-1 |

|---|---|

Fórmula molecular |

C31H37ClN2O2 |

Peso molecular |

505.1 g/mol |

Nombre IUPAC |

ethyl 1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-phenylpiperidin-1-ium-4-carboxylate;chloride |

InChI |

InChI=1S/C31H36N2O2.ClH/c1-2-35-30(34)31(27-13-4-3-5-14-27)19-23-32(24-20-31)21-10-22-33-28-15-8-6-11-25(28)17-18-26-12-7-9-16-29(26)33;/h3-9,11-16H,2,10,17-24H2,1H3;1H |

Clave InChI |

BNWXOUZTYWIUBX-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1(CC[NH+](CC1)CCCN2C3=CC=CC=C3CCC4=CC=CC=C42)C5=CC=CC=C5.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of Isonipecotic Acid Esters and Substituted Derivatives

The preparation of isonipecotic acid derivatives generally involves multi-step synthetic routes starting from isonipecotic acid or its esters, followed by functionalization at the nitrogen and ring positions.

-

- Isonipecotic acid or its lower alkyl esters (e.g., ethyl isonipecotate)

- Alkyl halides or substituted halides for N-alkylation

- Dibenzazepine derivatives or precursors for the 10,11-dihydro-5-dibenzazepinyl moiety

-

- N-alkylation: The nitrogen atom of isonipecotic acid ester is alkylated using suitable alkyl halides bearing the dibenzazepine propyl substituent under basic conditions or via acid chloride intermediates.

- Esterification: The carboxylic acid group is esterified to the ethyl ester, often prior to or after N-substitution.

- Salt Formation: The free base is converted to the hydrochloride salt by treatment with ethereal hydrogen chloride or aqueous HCl to improve crystallinity and handling.

Representative Synthetic Procedure from Patent US3586678A

This patent details the synthesis of isonipecotic acid derivatives structurally related to the target compound:

Step 1: Preparation of 1-(3-phenylpropyl)-4-allyl isonipecotic acid ethyl ester

- Starting from isonipecotic acid ethyl ester, N-alkylation is performed with 3-phenylpropyl bromide or related alkylating agents.

- The reaction is typically carried out in anhydrous ether or methylene chloride with a base such as potassium hydroxide or sodium hydride.

- The product is isolated by extraction, drying, and distillation under reduced pressure.

Step 2: Conversion to Acid Chloride Hydrochloride

- The ester is converted to the acid chloride hydrochloride using oxalyl chloride in methylene chloride at room temperature.

- The acid chloride intermediate is used immediately for further reaction.

Step 3: Formation of Amide or Morpholide Derivatives

- The acid chloride hydrochloride is reacted with morpholine or other amines in methylene chloride under cooling to yield amide derivatives.

- The crude product is purified by extraction and recrystallization.

Step 4: Formation of Hydrochloride Salt

- The final compound is treated with ethereal HCl to form the hydrochloride salt, which is isolated by filtration and recrystallization.

Adaptation for Dibenzazepinyl Propyl Substitution

- The dibenzazepinyl propyl substituent can be introduced via N-alkylation using an appropriately functionalized 3-(10,11-dihydro-5-dibenzazepinyl)propyl halide.

- This alkylating agent is synthesized separately by functionalizing the dibenzazepine core with a propyl halide group.

- The N-alkylation follows similar conditions as above, with careful control of temperature and reaction time to avoid side reactions.

Data Table: Summary of Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | N-alkylation | Isonipecotic acid ethyl ester + 3-(dibenzazepinyl)propyl bromide, base, solvent (ether/DCM) | N-substituted isonipecotic acid ethyl ester | Anhydrous conditions, inert atmosphere |

| 2 | Ester hydrolysis (if needed) | KOH (20%), ethanol, reflux | Isonipecotic acid derivative | Optional, depending on starting material |

| 3 | Acid chloride formation | Oxalyl chloride, methylene chloride, room temp | Acid chloride hydrochloride intermediate | Immediate use recommended |

| 4 | Amide formation or salt formation | Morpholine or other amines, methylene chloride, ice bath | Amide derivative or hydrochloride salt | Purification by recrystallization |

| 5 | Salt formation | Ethereal HCl or aqueous HCl | Hydrochloride salt of target compound | Enhances stability and solubility |

Exhaustive Research Findings and Literature Survey

- The patent US3586678A provides detailed synthetic routes for isonipecotic acid derivatives structurally similar to the target compound, including conditions for alkylation, esterification, acid chloride formation, and salt preparation.

- PubChem database confirms the molecular formula and related structural analogs but lacks explicit synthetic details for the exact dibenzazepinyl-substituted compound.

- No direct preparation methods for the exact compound were found in patents or peer-reviewed journals, suggesting proprietary or specialized synthetic routes may exist, often protected under pharmaceutical patents.

- The synthetic strategy typically involves modular assembly: first preparing the dibenzazepinyl propyl halide and then coupling it with isonipecotic acid ethyl ester under controlled conditions.

Professional Notes

- The synthesis requires careful handling of moisture-sensitive reagents such as oxalyl chloride and alkyl halides.

- Purification steps often involve chromatography (silica gel) and recrystallization from solvents like methylene chloride, acetone, or ether.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved stability and solubility.

- Reaction monitoring by TLC and characterization by melting point, NMR, and mass spectrometry ensure product integrity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the dibenzazepine ring.

Reduction: Reduction reactions can occur at the carbonyl group in the isonipecotic acid moiety.

Substitution: Nucleophilic substitution reactions are common, especially at the propyl chain and the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The compound exhibits several pharmacological properties that make it suitable for various medical applications:

- Central Nervous System Depressant : The compound acts as a depressant on the central nervous system (CNS), which has been demonstrated in multiple pharmacological tests. It has shown efficacy in treating conditions such as epilepsy and psychosomatic disturbances by inhibiting excessive neuronal activity .

- Anticonvulsant Activity : Research indicates that the compound possesses anticonvulsant properties. In animal models, it has been effective in reducing seizure activity at specific dosages, suggesting its potential utility in managing epilepsy .

- Muscle Relaxation : The compound also exhibits muscle relaxant properties, which can be beneficial in treating conditions associated with muscle tension and spasticity .

Treatment of Epilepsy

Isonipecotic acid derivatives have been explored as potential treatments for epilepsy. The anticonvulsant effects observed in preclinical studies suggest that these compounds could serve as alternatives or adjuncts to existing antiepileptic drugs. The ability to modulate CNS activity is critical in managing seizure disorders effectively .

Management of Psychosomatic Disorders

Due to its CNS depressant effects, the compound has been investigated for use in treating psychosomatic disorders. These conditions often involve both psychological and physical symptoms, and compounds that can alleviate anxiety and stress responses are valuable in clinical settings .

Pain Management

The analgesic properties associated with the compound may provide relief for patients suffering from chronic pain conditions. Its muscle relaxant effects could also contribute to pain management strategies by reducing muscle spasms that exacerbate discomfort .

Case Studies and Research Findings

Several studies have documented the efficacy of isonipecotic acid derivatives in various therapeutic contexts:

- Study on Epilepsy : A controlled study demonstrated that administration of isonipecotic acid derivatives significantly reduced seizure frequency in rodent models compared to control groups receiving placebo treatments. This supports its potential as a novel anticonvulsant agent .

- Psychosomatic Disorder Trials : Clinical trials involving patients with psychosomatic disorders showed improvement in symptoms when treated with isonipecotic acid derivatives. Patients reported decreased anxiety levels and improved quality of life metrics .

Data Tables

| Property | Description |

|---|---|

| Central Nervous System Action | CNS depressant; effective in treating epilepsy and psychosomatic disturbances |

| Anticonvulsant Efficacy | Reduced seizure activity in animal models |

| Muscle Relaxation | Alleviates muscle tension and spasticity |

| Pain Management | Potential analgesic effects; reduces discomfort from chronic pain conditions |

| Therapeutic Use | Evidence/Study |

|---|---|

| Treatment of Epilepsy | Significant reduction in seizure frequency in rodent models |

| Management of Psychosomatic Disorders | Improvement in patient-reported outcomes and anxiety levels |

| Pain Management | Evidence of muscle relaxation contributing to pain relief |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The dibenzazepine ring system allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Meperidine (Pethidine) Hydrochloride

- Structure : Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate hydrochloride.

- Key Differences : The target compound replaces Meperidine’s 1-methyl group with a 3-(dibenzazepinyl)propyl chain.

- Pharmacology: Meperidine is a µ-opioid receptor agonist used for pain relief, while the dibenzazepinyl group in the target compound suggests non-opioid CNS activity (e.g., dopamine or serotonin modulation) .

- Synthesis : Meperidine’s synthesis is simpler due to smaller substituents, whereas the target compound requires complex alkylation to attach the dibenzazepinylpropyl group .

Furethidine Hydrochloride

- Structure : Ethyl 4-phenyl-1-[2-(tetrahydrofurfuryloxy)ethyl]isonipecotic acid ester hydrochloride.

- Key Differences : Furethidine features a tetrahydrofurfuryloxyethyl group instead of the dibenzazepinylpropyl chain.

- Pharmacology : As an opioid analog, Furethidine’s activity is influenced by its ether-containing substituent, whereas the target compound’s dibenzazepine may confer antipsychotic or antidepressant effects .

CYM51010

- Structure : A related isonipecotic acid derivative with a phenethyl group.

- Key Differences : CYM51010 lacks the dibenzazepinyl moiety but shares synthetic challenges, particularly in alkylation steps. Using reactive iodinated reagents (e.g., 2-iodoethyl benzene) improved its yield from 35% to 44%, a strategy applicable to the target compound’s synthesis .

Isonipecotic Acid Derivatives with Rigid vs. Flexible Linkers

- Example Compounds : 6f (KI = 654.2 nM) and 6o (KI = 497.2 nM) with rigid isonipecotic acid linkers showed lower carbonic anhydrase inhibition compared to flexible glycine-spacer derivatives (6d, 6l) .

- Relevance to Target Compound : The 3-(dibenzazepinyl)propyl chain in the target compound may balance rigidity and flexibility, optimizing receptor interactions.

Data Tables

Table 1. Structural and Physical Properties Comparison

Research Findings and Implications

- Synthetic Efficiency : The target compound’s dibenzazepinylpropyl group necessitates optimized alkylation conditions, as seen in CYM51010’s synthesis .

- Structure-Activity Relationship (SAR) : Rigid linkers in isonipecotic acid derivatives reduce potency compared to flexible spacers , suggesting the target compound’s propyl chain may optimize binding.

- Therapeutic Potential: Structural analogs like Meperidine (analgesic) and dibenzazepine-based drugs (antipsychotics) indicate possible applications in pain or CNS disorders, warranting further receptor profiling.

Actividad Biológica

Isonipecotic acid derivatives, including the compound 1-(3-(10,11-dihydro-5-dibenz(b,f)azepinyl)propyl)-4-phenyl-, ethyl ester, hydrochloride, have garnered attention for their potential biological activities, particularly in the context of neurodegenerative diseases and inflammation. This article reviews the biological activity of this compound based on recent studies and findings.

Overview of Isonipecotic Acid Derivatives

Isonipecotic acid (IPA) is a cyclic amino acid derivative that has been studied for its pharmacological properties. The specific compound in focus is a modified version of IPA that incorporates a dibenzazepine moiety, which may enhance its biological efficacy.

Research indicates that isonipecotic acid derivatives may act through multiple mechanisms:

- GABA Reuptake Inhibition : Similar to nipecotic acid, these compounds can inhibit the reuptake of GABA (gamma-aminobutyric acid), a neurotransmitter involved in inhibitory signaling in the brain. This action can potentially alleviate symptoms associated with anxiety and depression.

- Antioxidant Properties : Compounds derived from isonipecotic acid have demonstrated significant antioxidant activity. They can inhibit lipid peroxidation and oxidative protein glycation, which are processes linked to cellular damage in neurodegenerative diseases like Alzheimer's disease (AD) .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting lipoxygenase (LOX), an enzyme involved in the inflammatory response. For instance, studies have shown up to 61% reduction in edema induced by carrageenan in animal models .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of isonipecotic acid derivatives:

| Activity | Measurement | Compound Activity |

|---|---|---|

| Antioxidant (DPPH assay) | IC50 (μM) | As low as 20 μM |

| Lipid Peroxidation Inhibition | % Inhibition | Up to 57% |

| LOX Inhibition | % Inhibition at 100 μM | Up to 33% |

| Acetylcholinesterase Inhibition | IC50 (μM) | As low as 47 μM |

| Anti-inflammatory (edema model) | % Reduction | Up to 61% |

Case Studies and Research Findings

- Neuroprotective Potential : A study evaluated several isonipecotic acid derivatives for their neuroprotective effects against oxidative stress. The results indicated that compounds with higher lipophilicity exhibited stronger antioxidant properties. This suggests a potential pathway for developing multi-target agents for neurodegenerative conditions .

- Alzheimer's Disease Models : In experimental models of Alzheimer's disease, isonipecotic acid derivatives showed promise as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic transmission impaired in AD. The compounds also demonstrated significant antioxidant activity, which could mitigate oxidative stress associated with neurodegeneration .

- Inflammation Studies : The anti-inflammatory effects were assessed using carrageenan-induced paw edema models in rats. Compounds derived from isonipecotic acid significantly reduced inflammation, indicating their potential use in treating inflammatory disorders .

Q & A

Q. What are the validated synthetic routes for preparing this compound, and how can reaction yields be optimized?

- Methodological Answer : The compound's synthesis involves multi-step modifications of isonipecotic acid (piperidine-4-carboxylic acid). Key steps include:

-

Esterification : Ethyl ester formation via acid-catalyzed reaction with ethanol .

-

Propyl-Dibenzazepine Attachment : Coupling the 3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyl group using alkylation or amide bond formation .

-

Hydrochloride Salt Formation : Precipitation with HCl in anhydrous ethanol .

-

Optimization : Use of platinum oxide (PtO₂) as a hydrogenation catalyst for intermediates (e.g., reduction of pyridine derivatives to piperidine) improves yields .

Table 1: Key Physical Properties

Property Value (Base Compound) Source Melting Point (HCl salt) 293–300°C (decomposes) Solubility Water, ethanol, methanol Molecular Weight 165.62 g/mol (HCl salt)

Q. How is the identity of the dibenzazepine core confirmed experimentally?

- Methodological Answer :

- Colorimetric Test : Addition of solid HNO₃ to the compound produces a characteristic color sequence (blue → green → brown) due to nitroso intermediate formation .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons) and aromatic signals for dibenzazepine (δ 6.5–7.5 ppm).

- IR : Carboxylic acid (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) .

Q. What analytical methods ensure purity and quantify residual solvents?

- Methodological Answer :

- HPLC : Use a C18 column with methanol/sodium acetate buffer (pH 4.6, 65:35) as mobile phase, detecting impurities at 254 nm .

- Karl Fischer Titration : Quantifies water content in the hydrochloride salt (<0.5% w/w) .

Advanced Research Questions

Q. How does the ethyl ester moiety influence pharmacokinetics compared to methyl or free acid forms?

- Methodological Answer :

-

Lipophilicity : Ethyl esters enhance membrane permeability vs. free acids. Compare logP values via shake-flask method (e.g., logP ~1.8 for ethyl ester vs. 0.5 for free acid) .

-

Metabolic Stability : Incubate with liver microsomes; ethyl esters show slower hydrolysis (t₁/₂ > 2h) than methyl esters (t₁/₂ ~1h) .

Table 2: Stability Data

Form Hydrolysis Half-Life (Rat Plasma) Ethyl Ester >2 hours Methyl Ester ~1 hour Free Acid Stable

Q. What receptor interactions are mediated by the dibenzazepine-propyl-isonipecotic acid scaffold?

- Methodological Answer :

- GABAA Receptor : Isonipecotic acid acts as a partial agonist (IC₅₀ ~10 µM). Use radioligand binding assays with [³H]muscimol .

- Dibenzazepine Core : Binds serotonin/dopamine transporters (Ki < 100 nM). Perform competition assays using [³H]citalopram (SERT) or [³H]WIN 35,428 (DAT) .

Q. How to resolve contradictions in reported melting points (293°C vs. 300°C)?

- Methodological Answer :

- Decomposition Kinetics : Use differential scanning calorimetry (DSC) to observe endothermic peaks. Variations arise from heating rates (e.g., 10°C/min vs. 5°C/min) .

- Crystallinity : Recrystallize from ethanol/water (1:1) to isolate polymorphs. XRPD identifies dominant crystal forms .

Q. What is the enantiomeric impact of isonipecotic acid’s stereochemistry on activity?

- Methodological Answer :

- Chiral Separation : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). DL-forms show 2-fold lower receptor affinity vs. L-isomer .

- Pharmacology : Test enantiomers in electrophysiology assays (e.g., GABA-gated Cl⁻ currents in Xenopus oocytes) .

Q. How to design SAR studies for the propyl linker length?

- Methodological Answer :

- Synthesize Analogues : Replace propyl with ethyl/butyl groups via alkylation.

- Assay Binding Affinity : Shorter linkers (ethyl) reduce dibenzazepine-receptor contact (Ki increases 5-fold) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.